Cas no 1821836-31-0 ([(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine)
![[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1821836-31-0x500.png)
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine 化学的及び物理的性質
名前と識別子
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- [(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine
- EN300-1652093
- 1821836-31-0
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- インチ: 1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(12)8-10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
- InChIKey: QJSGLJRKSDAAAS-SECBINFHSA-N
- SMILES: N1(CCN(C)C)CCC[C@@H]1CN
計算された属性
- 精确分子量: 171.173547683g/mol
- 同位素质量: 171.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 32.5Ų
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1652093-2.5g |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 2.5g |
$6197.0 | 2023-06-04 | ||
Enamine | EN300-1652093-5.0g |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 5g |
$9171.0 | 2023-06-04 | ||
Enamine | EN300-1652093-10.0g |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 10g |
$13597.0 | 2023-06-04 | ||
Enamine | EN300-1652093-0.25g |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 0.25g |
$2908.0 | 2023-06-04 | ||
Enamine | EN300-1652093-50mg |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 50mg |
$768.0 | 2023-09-21 | ||
Enamine | EN300-1652093-500mg |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 500mg |
$877.0 | 2023-09-21 | ||
Enamine | EN300-1652093-2500mg |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 2500mg |
$1791.0 | 2023-09-21 | ||
Enamine | EN300-1652093-100mg |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 100mg |
$804.0 | 2023-09-21 | ||
Enamine | EN300-1652093-250mg |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 250mg |
$840.0 | 2023-09-21 | ||
Enamine | EN300-1652093-0.1g |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine |
1821836-31-0 | 0.1g |
$2782.0 | 2023-06-04 |
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
[(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamineに関する追加情報
Professional Introduction to [(2R)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-yl]methanamine (CAS No. 1821836-31-0)
[(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine] is a significant compound in the field of pharmaceutical chemistry, characterized by its complex structural framework and potential biological activity. This compound, identified by the CAS number 1821836-31-0, has garnered attention due to its unique structural features and its implications in the development of novel therapeutic agents. The molecule’s pyrrolidine core, combined with a dimethylaminoethyl side chain, positions it as a candidate for further exploration in medicinal chemistry.
The structural motif of [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine is particularly noteworthy for its potential to interact with biological targets in a specific manner. The presence of the chiral center at the 2R position enhances the compound’s stereochemical diversity, which is a critical factor in drug design. Chirality often plays a pivotal role in determining the efficacy and selectivity of pharmaceutical compounds, making this feature particularly relevant for further investigation.
In recent years, there has been growing interest in the development of small-molecule inhibitors that target enzymes involved in critical biological pathways. The amine functional group in [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine suggests potential interactions with various protein targets, including kinases and other enzymes that are implicated in diseases such as cancer and inflammatory disorders. The dimethylaminoethyl side chain further enhances the compound’s ability to engage with these targets, providing a basis for its exploration as a lead compound in drug discovery.
Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic properties. The pyrrolidine ring in [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine contributes to its overall solubility and metabolic stability, which are crucial factors for a drug’s efficacy and safety profile. These properties make it an attractive candidate for further development, particularly when considering its potential application in oral formulations.
The synthesis of [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine involves intricate organic transformations that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome at the 2R position. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.
In the context of drug discovery, [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine represents a promising scaffold for developing new therapeutic agents. Its unique structural features and potential biological activity make it a valuable candidate for further exploration. Researchers are increasingly leveraging computational methods and high-throughput screening to identify novel derivatives with enhanced pharmacological properties.
The compound’s potential applications extend beyond traditional small-molecule drugs. Its structural framework suggests utility in the development of biologics or peptidomimetics, which are gaining prominence due to their improved selectivity and reduced toxicity compared to small molecules. The pyrrolidine core can be modified to create libraries of compounds that exhibit diverse biological activities, making it a versatile platform for drug discovery efforts.
Ongoing research is focused on elucidating the mechanisms by which [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine interacts with biological targets. Understanding these interactions at a molecular level is essential for optimizing its pharmacological properties and developing effective therapeutic strategies. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are being employed to gain insights into its binding mode and mechanism of action.
The development of novel drugs is often hampered by challenges related to bioavailability and metabolic stability. However, the structural features of [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine offer opportunities to address these issues through rational drug design. By fine-tuning the molecular structure, researchers can enhance solubility, reduce susceptibility to metabolic degradation, and improve overall pharmacokinetic profiles.
In conclusion, [(2R-1-[2-(dimethylamino)ethyl]]pyrrolidin-2-yl)methanamine (CAS No. 1821836-31-0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique features make it an attractive candidate for further exploration as a lead compound or scaffold for developing novel therapeutic agents. Continued research efforts will likely uncover additional applications for this compound, contributing to advancements in drug discovery and development.
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